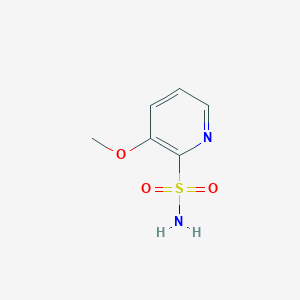

3-Methoxypyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

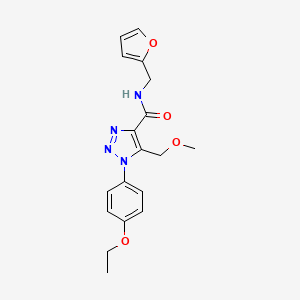

3-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S. It is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2NH2 .

Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of chemical reactions. A study reported the synthesis of 36 sulfonamide methoxypyridine derivatives as novel potent PI3K/mTOR dual inhibitors based on a scaffold hopping strategy . Another study reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a methoxy group (-OCH3) and a sulfonamide group (-SO2NH2) attached to a pyridine ring . The exact structure and properties can be further analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) .Scientific Research Applications

PI3K/mTOR Dual Inhibitors

3-Methoxypyridine-2-sulfonamide derivatives have been synthesized as potent PI3K/mTOR dual inhibitors . Phosphatidylinositol 3-kinase (PI3K) plays a crucial role in cell proliferation, survival, migration, and metabolism, making it an effective target for cancer treatment . Simultaneously inhibiting both PI3K and mammalian rapamycin receptor (mTOR) can improve the efficiency of anti-tumor therapy .

Anti-Proliferation

These compounds have shown strong proliferation inhibitory activity in MCF-7 cells and HCT-116 cells . This makes them potential candidates for cancer treatment.

Apoptosis Induction

this compound derivatives can effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis of HCT-116 cells . This is another mechanism through which these compounds can be used in cancer treatment.

AKT Phosphorylation

These compounds can decrease the phosphorylation of AKT, an important downstream effector of PI3K, at a low concentration . This can have significant implications in the regulation of various cellular processes.

Synthesis of Other Organosulfur Compounds

Sulfonimidates, a class of organosulfur compounds, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This compound could potentially be used in the synthesis of these sulfonimidates.

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . Given the structural similarities, this compound could potentially be used in a similar capacity.

Mechanism of Action

Target of Action

The primary targets of 3-Methoxypyridine-2-sulfonamide are Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . These targets play a crucial role in cell proliferation, survival, migration, and metabolism .

Mode of Action

This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition can simultaneously improve the efficiency of anti-tumor therapy .

Biochemical Pathways

The inhibition of PI3K and mTOR by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. The inhibition of this pathway leads to decreased phosphorylation of AKT, an important downstream effector of PI3K .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, the compound can cause cell cycle arrest in the G0/G1 phase .

Safety and Hazards

The safety data sheet for 3-Methoxypyridine indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

3-methoxypyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTFTODLVLJQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566809-26-4 |

Source

|

| Record name | 3-methoxypyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

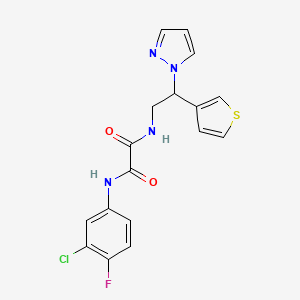

![3-(3-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2704581.png)

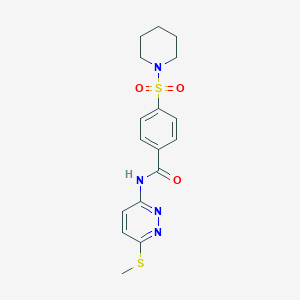

![N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2704588.png)

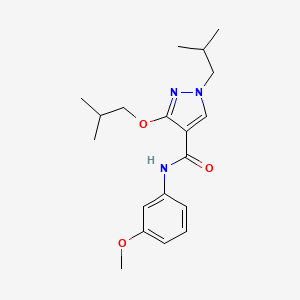

![8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704589.png)

![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)

![2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one](/img/structure/B2704600.png)

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2704602.png)